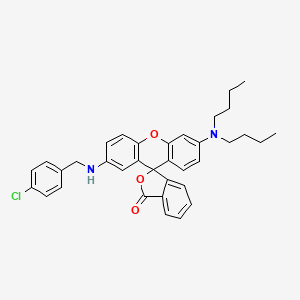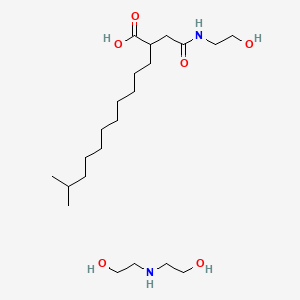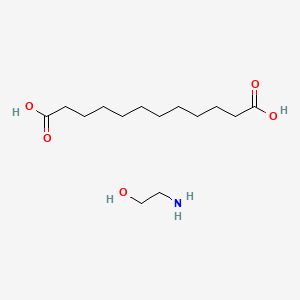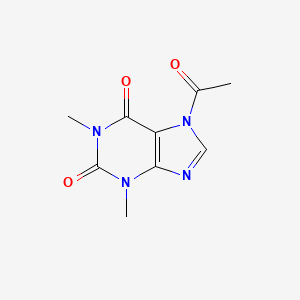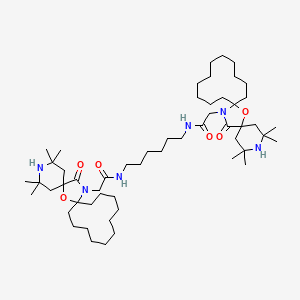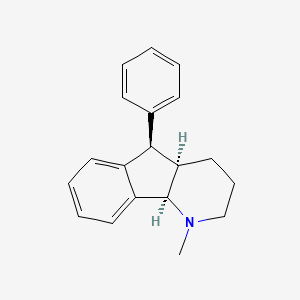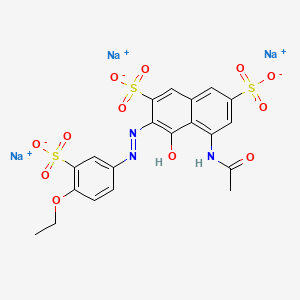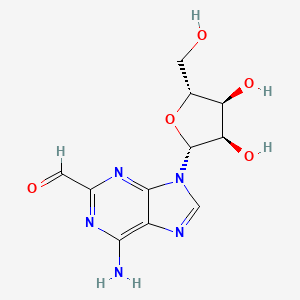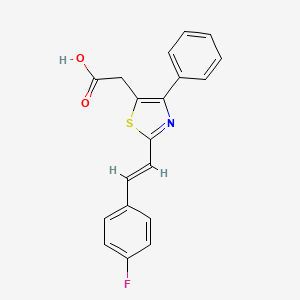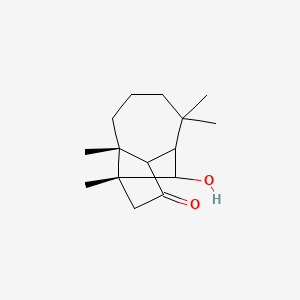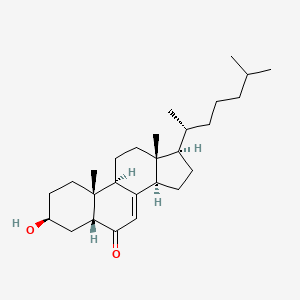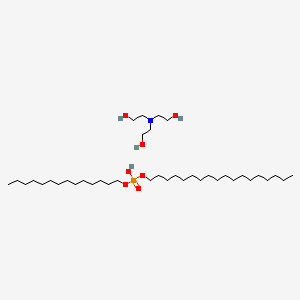
Einecs 298-795-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol, octadecyl tetradecyl hydrogen phosphate involves the reaction of 2-[bis(2-hydroxyethyl)amino]ethanol with octadecyl tetradecyl hydrogen phosphate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced reaction control systems. The process ensures consistent quality and high yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol, octadecyl tetradecyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol, octadecyl tetradecyl hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol, octadecyl tetradecyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can influence various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[bis(2-hydroxyethyl)amino]ethanol: A related compound with similar chemical properties.
Octadecyl tetradecyl hydrogen phosphate: Another compound with comparable functional groups and applications.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol, octadecyl tetradecyl hydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
93839-26-0 |
|---|---|
Molecular Formula |
C38H82NO7P |
Molecular Weight |
696.0 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;octadecyl tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-36-37(33,34)35-31-29-27-25-23-21-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2 |
InChI Key |
GQPSNFWNKRTZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCC.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


